molecular formula C14H18N2O4 B2833127 tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate CAS No. 883901-62-0

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

Cat. No.: B2833127
CAS No.: 883901-62-0
M. Wt: 278.308
InChI Key: YCAFGVYPCOAQQZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18N2O4. It is a solid substance that is often used in various chemical syntheses and research applications. The compound is characterized by the presence of an azetidine ring, a nitrophenyl group, and a tert-butyl ester group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate typically involves the reaction of 3-(4-nitrophenyl)azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The azetidine ring can be oxidized to form more complex structures.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can interact with biological macromolecules, potentially altering their function. The tert-butyl ester group can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate

Comparison: tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. In contrast, similar compounds with different substituents (e.g., amino, methoxy, chloro) exhibit varying chemical behaviors and applications. The nitro group can undergo reduction to form an amino group, which can further participate in a wide range of chemical reactions .

Properties

IUPAC Name

tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAFGVYPCOAQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,2-Dibromoethane (0.146 mL, 1.69 mmol) was added to a vigorously stirred suspension of zinc dust (0.901 g, 13.8 mmol) in THF (3.5 mL) under a nitrogen atmosphere and the resulting suspension heated at 80° C. for 10 minutes. Trimethylsilyl chloride (0.202 mL, 1.59 mmol) in THF (1.75 mL) was added at room temperature and after stirring for 4 minutes a solution of tert-butyl 3-iodoazetidine-1-carboxylate (3.00 g, 10.6 mmol) in THF (3.5 mL) was added dropwise over a period of 15 minutes. The resulting mixture was stirred at room temperature for 2 hours then Pd2(dba)3 (0.155 g, 0.170 mmol) and tri-2-furylphosphine (0.143 g, 0.615 mmol) were added followed by 1-iodo-4-nitrobenzene (2.90 g, 11.7 mmol) in THF (18 mL). The resulting mixture was heated at 55° C. for 3 hours then quenched at room temperature with a saturated aqueous sodium chloride solution (15 mL). The aqueous phase was extracted with DCM (2×15 mL) then the combined organic fractions were dried (magnesium sulfate), filtered and evaporated in vacuo. The residue was purified using silica gel column chromatography (CombiFlash Rf, 40 g SiO2 Cartridge, 10-40% EtOAc in cyclohexane) to give the title compound I6 as an orange oil (2.14 g, 72%); 1H NMR (300 MHz, CDCl3) δ 8.24 (dd, J=6.8, 1.9 Hz, 2H), 7.51 (d, J=8.6 Hz, 2H), 4.41 (t, J=8.7 Hz, 2H), 3.98 (dd, J=8.5, 5.7 Hz, 2H), 3.89-3.81 (s, 1H), 1.49 (s, 9H).
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
reactant
Reaction Step Two
Quantity
0.155 g
Type
catalyst
Reaction Step Two
Quantity
0.146 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.901 g
Type
catalyst
Reaction Step Three
Quantity
0.202 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Five
Quantity
2.9 g
Type
reactant
Reaction Step Six
Name
Yield
72%

Synthesis routes and methods II

Procedure details

Following the same procedure as described in 46.3, the organozinc species was prepared using 3-iodo-azetidine-1-carboxylic acid tert-butyl ester (1.74 g, 6.14 mmol), Zn dust (520 mg, 7.95 mmol), 1,2 dibromoethane (84 μl, 0.97 mmol) and trimethylsilyl chloride (115 μl, 0.92 mmol). It was then coupled with 1-bromo-4-nitrobenzene (1.24 g, 6.13 mmol) using Pd2(dba)3 (90 mg, 0.10 mmol) and P(2-furyl)3 (85 mg, 0.36 mmol). Purification of the crude product by flash column chromatography (heptane:ethyl acetate, 4:1) provides the title compound (880 mg, 52%) as a light yellow oil.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
84 μL
Type
reactant
Reaction Step Two
Quantity
115 μL
Type
reactant
Reaction Step Three
Quantity
1.24 g
Type
reactant
Reaction Step Four
Quantity
85 mg
Type
reactant
Reaction Step Five
Name
Quantity
520 mg
Type
catalyst
Reaction Step Six
Quantity
90 mg
Type
catalyst
Reaction Step Seven
Yield
52%

Synthesis routes and methods III

Procedure details

DCE (0.146 mL, 1.69 mmol) was added to a vigorously stirred suspension of zinc dust (0.901 g, 13.8 mmol) in THF (3.5 mL) under nitrogen. The resulting suspension was heated at 80° C. for 10 minutes then cooled to room temperature. Trimethylsilyl chloride (0.202 mL, 1.59 mmol) in THF (1.75 mL) was added and the mixture was stirred at room temperature for 4 minutes. A solution of tert-butyl 3-iodoazetidine-1-carboxylate (3.00 g, 10.6 mmol) in THF (3.5 mL) was added dropwise over 15 minutes and the resulting mixture stirred at room temperature for 2 hours. Pd2(dba)3 (0.155 g, 0.170 mmol) and tri-2-furylphosphine (0.143 g, 0.615 mmol) were added followed by 1-iodo-4-nitrobenzene (2.90 g, 11.7 mmol) in THF (18 mL). The resulting mixture was then heated at 55° C. for 3 hours then quenched with an aqueous saturated sodium chloride solution (15 mL). After filtration through a pad of Celite, the layers were separated and the aqueous phase extracted with DCM (2×15 mL). The combined organic fractions were dried (MgSO4), filtered and evaporated in vacuo. The residue was purified using silica gel column chromatography (CombiFlash Rf, 40 g SiO2 cartridge, 10-40% EtOAc in cyclohexane) to give the title compound A76 as an orange oil (2.14 g, 72%); 1H NMR (300 MHz, CDCl3) δ 8.24 (dd, J=6.8, 1.9 Hz, 2H), 7.51 (d, J=8.6 Hz, 2H), 4.41 (t, J=8.7 Hz, 2H), 3.98 (dd, J=8.5, 5.7 Hz, 2H), 3.89-3.81 (s, 1H), 1.49 (s, 9H).
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
reactant
Reaction Step Two
Quantity
0.155 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.146 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.901 g
Type
catalyst
Reaction Step Three
Quantity
0.202 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Five
Quantity
2.9 g
Type
reactant
Reaction Step Six
Name
Yield
72%

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